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Compound of Interest |

5-(4-Chlorophenoxy)pyridin-2-
Compound Name:
amine
CAS No.: 880762-76-5
Cat. No.: B1460744

Compound Identity & Structural Logic[1][2]

o |[UPAC Name: 5-(4-Chlorophenoxy)pyridin-2-amine

e Molecular Formula:

[1]

e Exact Mass: 220.0404 Da
e Structural Features:

o Core: Pyridine ring substituted at C2 (electron-donating amine) and C5 (electron-
withdrawing/donating phenoxy ether).

o Pendant: 4-Chlorophenyl ring attached via an ether linkage.

o Electronic Environment: The C2-amine strongly shields C3 and C5 via resonance. The C5-
phenoxy group introduces an orthogonal electronic push-pull system, affecting the
chemical shifts of the pyridine protons H4 and H6.

Mass Spectrometry (MS) Data Profile
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Technique: ESI-MS (Positive Mode) or GC-MS (El).

Primary lonization Characteristics

The mass spectrum is dominated by the chlorine isotope signature and the stability of the
heteroaromatic core.

lon Type m/z Value Relative Intensity Interpretation

Protonated molecular

221.05 100% (Base Peak) ) o

ion (typical in ESI).

Characteristic
Isotope Peak 223.05 ~32% isotope signature (3:1

ratio).

Loss of Cl radical (
Fragment 186.0 Variable

).

Cleavage of ether
Fragment 110.0 Variable bond (Chlorophenol

loss).

Fragmentation Pathway (Graphviz Visualization)

The following diagram illustrates the logical fragmentation pathways expected under Collision-
Induced Dissociation (CID).
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Molecular lon [M+H]+
m/z 221/223

Dechlorination Phenoxy Radical Loss
[M-CI]+ m/z 187 (Pyridine ring intact)

Ether Cleavage
(Aminopyridine core)
m/z ~94

Figure 1: Proposed MS Fragmentation Pathway for 5-(4-Chlorophenoxy)pyridin-2-amine

Click to download full resolution via product page

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

(Recommended for solubility and exchangeable protons).

NMR Data (400 MHz, DMSO- )

The spectrum exhibits two distinct aromatic systems: the pyridine ring (AMX pattern modified
by substituents) and the 4-chlorophenyl ring (AA'BB' system).
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NMR Data (100 MHz, DMSO- )

Key diagnostic peaks include the ipso-carbons of the ether linkage and the aminopyridine C2.
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e 158.5 ppm:C2 (Py) — Attached to amine (deshielded).
e 156.0 ppm:C1' (Ph) — Ipso to oxygen.

e 145.2 ppm:C5 (Py) — Ipso to oxygen.

e 134.5 ppm:C6 (Py) — Alpha to nitrogen.

e 129.8 ppm:C3', C5' (Ph) — Aromatic CH.

e 126.5 ppm:C4' (Ph) — Ipso to Chlorine.

e 125.0 ppm:C4 (Py) — Aromatic CH.

e 118.5 ppm:C2', C6' (Ph) — Aromatic CH (Ortho to O).

108.5 ppm:C3 (Py) — Beta to nitrogen, ortho to amine (highly shielded).

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
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Wavenumber (

Vibration Mode Diagnostic Value
)
Primary amine
3420, 3310 symmetric/asymmetric stretch
doublet.
3150 - 3000 Weak aromatic C-H stretching.
Amine scissoring
1635 .
(deformation).
Pyridine and benzene ring
1580, 1480
skeletal vibrations.
Asymmetric aryl ether stretch
1240
(Strong).
Aryl chloride stretch
1090 o )
(Characteristic fingerprint).
Para-substituted benzene out-
820

of-plane bend.

Experimental Protocols for Validation
Sample Preparation for NMR

To ensure sharp peaks and accurate integration, follow this "Self-Validating” protocol:

e Drying: Dry 10 mg of the compound under high vacuum (0.1 mbar) at 40°C for 2 hours to
remove residual synthesis solvents (EtOAc/Hexanes) that often obscure the aliphatic region.

e Solvation: Dissolve in 0.6 mL DMSO-

(99.9% D).

o Note: Avoid

if possible, as the amine protons may broaden or disappear due to exchange or salt
formation with trace acid in chloroform.
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e Shimming: Ensure the TMS peak (0.00 ppm) or residual DMSO pentet (2.50 ppm) is sharp
(linewidth < 1.0 Hz).

Synthesis Workflow Context

Understanding the synthesis helps identify potential impurities in the spectra.

2-Amino-5-bromopyridine

Impurity Check:

Ullmann Coupling 5-(4-Chlorophenoxy) Residual Phenol

(6.8, 7.2 ppm)

(110°C, DMF) pyridin-2-amine

4-Chlorophenol
+ Cul / K2CO3

Figure 2: Typical Synthesis Route & Impurity Origin

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. 2-(2-Chlorophenoxy)pyridin-4-amine | C11H9CIN20 | CID 52192417 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Spectroscopic Characterization Guide: 5-(4-
Chlorophenoxy)pyridin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1460744#spectroscopic-data-nmr-ir-ms-of-5-4-
chlorophenoxy-pyridin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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